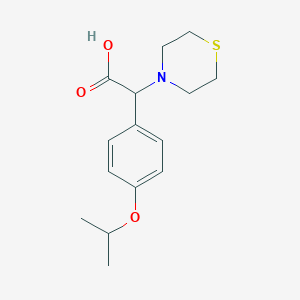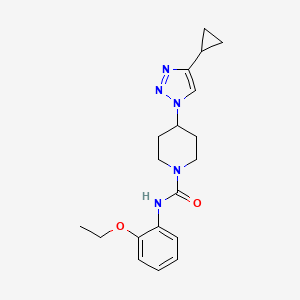![molecular formula C21H22N4O3 B4260467 1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4260467.png)
1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide
説明
1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as FPP, is a compound that belongs to the family of proline derivatives. This compound has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various proteins and enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to inhibit the growth and spread of cancer cells by inhibiting the activity of MMP-9. Furthermore, this compound has been shown to have neuroprotective properties and can prevent the death of brain cells.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield. The synthesis of this compound typically yields around 60%, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine. For example, this compound could be studied for its potential use in treating other inflammatory diseases such as asthma or inflammatory bowel disease. Another direction is to investigate the mechanism of action of this compound in more detail. Understanding the mechanism of action could lead to the development of more effective drugs. Finally, future studies could focus on improving the synthesis method of this compound to increase its yield and make it more readily available for research purposes.
科学的研究の応用
1-[3-(2-furyl)propanoyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective properties and can prevent the death of brain cells.
特性
IUPAC Name |
1-[3-(furan-2-yl)propanoyl]-N-(4-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(11-10-18-4-2-15-28-18)24-13-1-5-19(24)21(27)23-16-6-8-17(9-7-16)25-14-3-12-22-25/h2-4,6-9,12,14-15,19H,1,5,10-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWYYIWVAOPNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B4260389.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine trifluoroacetate](/img/structure/B4260390.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4260393.png)

![3-{3-[5-(ethylsulfonyl)-2-thienyl]phenyl}-1H-pyrazole](/img/structure/B4260407.png)
![1-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-4-piperidinol](/img/structure/B4260413.png)
![8-[(5-chloro-2-thienyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4260416.png)


![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260432.png)
![3-(1-piperidinylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B4260437.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B4260440.png)

![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4260481.png)
